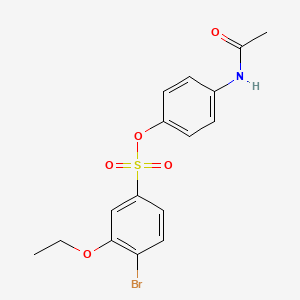

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound is widely recognized for its ability to inhibit proteases, which are enzymes that break down proteins into smaller peptides and amino acids. Proteases play a critical role in many cellular processes, including protein degradation, signal transduction, and immune response. AEBSF has been extensively studied for its ability to inhibit proteases in a variety of research applications.

Scientific Research Applications

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate can serve as a building block in green chemical pathways. Researchers have synthesized novel chalcone moieties using Ti/Al(OH)₃ and Fe/Al(OH)₃ nano-catalyzed pathways. Spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR, Mass, and elemental analysis) authenticate these synthesized molecules .

- Application : In-silico molecular docking studies revealed that 4-acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate exhibits excellent binding energy toward the EGFR receptor bearing quinazoline inhibitor (PDB ID: 1M17, Lapatinib). This suggests potential therapeutic applications .

- Application : UV-Vis and fluorescence spectroscopy measurements demonstrated significant effects on absorption and emission spectra due to the compound. Solvent polarity influenced the red shift maxima in emission spectra .

- Application : Al(OH)₃ catalysts, especially when modified with transition metals, enhance catalytic activity. These nanoparticles find applications in organic chemical reactions .

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate (AITF) serves as a crystalline stable reagent for carboxylic acid activation. It has been successfully used in peptide, amide, and ester synthesis under mild conditions .

- Application : Cyclic voltammetry (CV) studies revealed the HOMO and LUMO values of the compound, indicating a D-π-A character. This suggests potential use in electronic devices .

Organic Synthesis and Green Chemistry

Molecular Docking Studies

UV-Vis and Fluorescence Spectroscopy

Catalysis and Nanoparticles

Activation of Carboxylic Acids

Charge Transfer Properties

properties

IUPAC Name |

(4-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-14(8-9-15(16)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFAZEOTHDZLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)

![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2763216.png)

![1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2763217.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2763221.png)

![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)

![Tert-butyl 2-[2-[(2-chloroacetyl)amino]ethyl]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2763225.png)